(2-Butyl-2H-pyrazol-3-yl)-methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

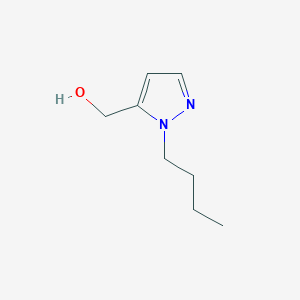

(2-Butyl-2H-pyrazol-3-yl)-methanol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a butyl group at the second position and a hydroxymethyl group at the third position of the pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butyl-2H-pyrazol-3-yl)-methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-butyl-2H-pyrazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is subsequently reduced to yield the desired product.

Another approach involves the use of Grignard reagents. In this method, 2-butyl-2H-pyrazole is reacted with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to purify the final product.

化学反应分析

2.1. Formation via Condensation Reactions

Pyrazole derivatives are often synthesized through condensation reactions involving hydrazines and carbonyl compounds. For example, the Knorr reaction (hydrazine + β-ketoester) or similar methods could plausibly yield (2-Butyl-2H-pyrazol-3-yl)-methanol .

Key Reaction Steps :

-

Hydrazine precursor preparation : A butyl-substituted hydrazine derivative reacts with a methanol-derived carbonyl compound.

-

Cyclization : Formation of the pyrazole ring followed by methanol-substitution at the 3-position.

2.2. Substitution and Functionalization

Pyrazole derivatives undergo diverse transformations, including:

-

Amination : Reaction with amines (e.g., 2,4-dichloropyrimidine) in the presence of bases like DIPEA, as seen in analogous pyrazole derivatives .

-

Reduction : Conversion of nitro groups to amino groups via palladium-catalyzed hydrogenation (e.g., ammonium formate and microwave heating) .

-

Silylation : Protection of hydroxyl groups using triisopropylsilyl chloride under mild conditions, similar to methods in .

3.1. Kinase Inhibition

Pyrazole derivatives are explored as kinase inhibitors. For example, 3-amino-1H-pyrazole-based compounds show activity against CDK16 and other kinases . While This compound is not explicitly tested, structural analogs suggest potential:

-

SAR Trends : Bulkier substituents (e.g., tert-butyl) enhance binding but may reduce selectivity .

-

Thermodynamic Stability : ΔTm shifts correlate with inhibitor potency (e.g., 9.3°C for GSK3B with 4-aminobenzonitrile linkers) .

Challenges and Gaps

-

Limited Direct Data : No explicit studies on This compound were found in the reviewed literature.

-

Regioselectivity : Pyrazole synthesis often faces challenges in controlling substitution patterns .

-

Solubility and Metabolism : Pyrazole derivatives with bulky substituents may exhibit poor aqueous solubility, affecting bioavailability .

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including (2-Butyl-2H-pyrazol-3-yl)-methanol. Research indicates that compounds with a pyrazole core can exhibit significant activity against various bacterial strains. For instance, a study evaluated the structure-activity relationship of pyrazole derivatives and found that modifications at the 3-position can enhance their antibacterial potency .

| Compound | Antibacterial Activity | Reference |

|---|---|---|

| This compound | Moderate against E. coli | |

| 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride | High against S. aureus |

Antitubercular Activity

Another significant application of this compound is in the fight against tuberculosis. A study on related pyrazole compounds demonstrated promising antitubercular activity, suggesting that this compound could be a candidate for further investigation in this area .

Polymer Chemistry

In polymer chemistry, this compound has been explored as a potential additive to enhance the properties of polymers. Its unique structure allows for interactions that can improve thermal stability and mechanical strength of polymer matrices .

| Application | Effect | Reference |

|---|---|---|

| Polymer Additive | Increased thermal stability | |

| Composite Materials | Enhanced mechanical properties |

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited moderate activity against Gram-negative bacteria, making it a candidate for further optimization in drug development .

Study 2: Polymer Enhancement

In another investigation, this compound was incorporated into a polyvinyl chloride matrix. The resulting composite showed improved tensile strength and thermal degradation temperature compared to the unmodified polymer. This suggests potential applications in creating more durable materials for industrial use .

作用机制

The mechanism of action of (2-Butyl-2H-pyrazol-3-yl)-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

相似化合物的比较

Similar Compounds

(2-Butyl-2H-pyrazol-3-yl)-methanal: An aldehyde derivative of (2-Butyl-2H-pyrazol-3-yl)-methanol.

(2-Butyl-2H-pyrazol-3-yl)-methanoic acid: A carboxylic acid derivative.

(2-Butyl-2H-pyrazol-3-yl)-methanamine: An amine derivative.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring. The presence of both a butyl group and a hydroxymethyl group provides distinct chemical and physical properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.

生物活性

(2-Butyl-2H-pyrazol-3-yl)-methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the butyl group and hydroxymethyl substituent contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The specific biological activity of this compound has not been extensively documented; however, studies on related pyrazole derivatives provide insights into its potential effects.

1. Anti-inflammatory Activity

Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process. For instance, compounds similar to this compound have demonstrated selective inhibition of COX-2 over COX-1, suggesting a therapeutic window for reducing inflammation with fewer gastrointestinal side effects .

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | 0.5 | 5 | 10 |

| This compound | TBD | TBD | TBD |

2. Analgesic Activity

In animal models, pyrazole derivatives have been evaluated for their analgesic properties. For example, certain pyrazole compounds have shown significant pain relief in models induced by lipopolysaccharide (LPS), indicating their potential as analgesics .

3. Anticancer Activity

The pyrazole scaffold has also been explored for anticancer activity. Compounds that incorporate pyrazole rings have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies conducted on related compounds. Modifications at the 1 and 5 positions of the pyrazole ring can significantly alter potency and selectivity against specific targets.

Key Findings from SAR Studies:

- Substituent Effects : Alkyl substituents at the 2-position enhance lipophilicity and bioavailability.

- Hydroxymethyl Group : The presence of a hydroxymethyl group at the 3-position may improve solubility and interaction with biological targets.

- Linker Variations : Variations in linker lengths between pharmacophores influence binding affinity and selectivity .

Case Studies

Several studies have highlighted the potential of pyrazole derivatives in clinical settings:

- Pain Management : A study demonstrated that a related compound exhibited superior anti-allodynic activity compared to traditional analgesics such as celecoxib .

- Cancer Treatment : Research on pyrazole-containing compounds showed promising results in inhibiting tumor growth in xenograft models, emphasizing their role as potential anticancer agents .

属性

IUPAC Name |

(2-butylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-2-3-6-10-8(7-11)4-5-9-10/h4-5,11H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLLSVQJOWVWIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC=N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。